molecular formula C12H13N3 B1609561 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 89399-92-8

2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Cat. No. B1609561
CAS RN: 89399-92-8
M. Wt: 199.25 g/mol
InChI Key: VUBNLJXWVXGFSH-UHFFFAOYSA-N
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Description

2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (PTCPA) is a compound that has been widely studied due to its potential applications in scientific research. It is a heterocyclic compound that contains a pyrazole ring and a cyclopentane ring, and it has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Applications

Research has shown the development of new antimicrobial additives based on pyrimidine derivatives, like those incorporating phenylsulfonyl and tetrazolyl groups, which have been physically incorporated into polyurethane varnish and printing ink paste for surface coating. These compounds exhibit significant antimicrobial effects against various microbial strains, enhancing the physical and mechanical properties of the coatings (El‐Wahab et al., 2015).

Anticancer Applications

Pyrazolyl derivatives have been designed, synthesized, and evaluated for their cytotoxicity against a panel of human cancer cell lines, showcasing moderate to good efficacy. This highlights the potential of these compounds as anticancer agents, with some analogs demonstrating significant cytotoxicity compared to standard drugs (Alam et al., 2018).

Photophysical Properties

Studies on C*N∧N- and C∧N∧N-coordinated platinum complexes derived from pyrazolyl and other heterocyclic amines have explored their structure and photophysical properties. These complexes exhibit phosphorescence and are being researched for their potential applications in light-emitting devices, with some showing strong green light emission at room temperature (Harris et al., 2013).

Heterogeneous Catalysis

Nano α-Al2O3 supported on ammonium dihydrogen phosphate has been utilized as a novel and heterogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This method offers a simple, efficient, and environmentally benign route, showcasing the potential of these compounds in facilitating various chemical syntheses (Maleki & Ashrafi, 2014).

Antibacterial Activity

Novel heterocyclic scaffolds, like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, have been synthesized through a multicomponent reaction and found to possess notable antibacterial activities. This demonstrates the utility of these compounds in developing new antibacterial agents (Frolova et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine are currently unknown. This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules

Mode of Action

Given its use in proteomics research , it may interact with proteins or other biological molecules in a way that affects their function. More research is needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

The biochemical pathways affected by 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine are currently unknown. As a tool in proteomics research , it may influence a variety of pathways depending on the proteins or other biological molecules it interacts with

Result of Action

Given its use in proteomics research , it may have diverse effects depending on the specific proteins or other biological molecules it interacts with

properties

IUPAC Name

2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-12-10-7-4-8-11(10)14-15(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBNLJXWVXGFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427860
Record name 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

CAS RN

89399-92-8
Record name 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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